molecular formula C13H23NS B13250968 2,4,4-trimethyl-N-(thiophen-2-ylmethyl)pentan-2-amine

2,4,4-trimethyl-N-(thiophen-2-ylmethyl)pentan-2-amine

Cat. No.: B13250968
M. Wt: 225.40 g/mol
InChI Key: XMKCPHFVXDZNHO-UHFFFAOYSA-N
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Description

2,4,4-trimethyl-N-(thiophen-2-ylmethyl)pentan-2-amine ( 892584-37-1) is a chemical compound supplied for research and development purposes. This compound features a molecular formula of C 13 H 23 NS and a molecular weight of 225.40 g/mol . Its structure incorporates both a bulky 2,4,4-trimethylpentan-2-yl group and a thiophene heterocycle, a combination that may be of interest in various exploratory studies . Nitrogen-containing heterocycles are fundamental scaffolds in a vast number of biologically active compounds and approved pharmaceuticals, underscoring their broad significance in medicinal chemistry and drug discovery . Furthermore, the thiophene moiety is a privileged structure in agrochemical research, known to be present in several commercial fungicides and is actively investigated for its potential in developing new crop protection agents . Researchers may find this compound valuable as a synthetic intermediate or as a building block for constructing more complex molecules for biological screening. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Properties

Molecular Formula

C13H23NS

Molecular Weight

225.40 g/mol

IUPAC Name

2,4,4-trimethyl-N-(thiophen-2-ylmethyl)pentan-2-amine

InChI

InChI=1S/C13H23NS/c1-12(2,3)10-13(4,5)14-9-11-7-6-8-15-11/h6-8,14H,9-10H2,1-5H3

InChI Key

XMKCPHFVXDZNHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)NCC1=CC=CS1

Origin of Product

United States

Preparation Methods

Overview

The predominant approach involves nucleophilic substitution reactions where a tertiary amine precursor reacts with thiophen-2-ylmethyl chloride or similar electrophiles to form the target compound. This method is favored for its straightforwardness, high yield potential, and the ability to control reaction conditions for optimal product formation.

Reaction Scheme

$$
\text{Amine precursor} + \text{Thiophen-2-ylmethyl chloride} \rightarrow \text{2,4,4-trimethyl-N-(thiophen-2-ylmethyl)pentan-2-amine}
$$

Preparation Steps

  • Step 1: Selection of a suitable amine precursor, typically a pentan-2-amine derivative with methyl substitutions at positions 2 and 4.
  • Step 2: Dissolution of the amine in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
  • Step 3: Addition of thiophen-2-ylmethyl chloride under controlled temperature conditions (often 0°C to room temperature).
  • Step 4: Stirring the reaction mixture for several hours to ensure complete alkylation.
  • Step 5: Workup involving washing, extraction, and purification via column chromatography or recrystallization.

This method is supported by data from Vulcanchem, which emphasizes the alkylation process as a common synthesis route for this compound (see).

Synthesis via Reductive Amination

Overview

An alternative route involves reductive amination of aldehyde or ketone intermediates with thiophen-2-ylmethyl amines, followed by methylation steps to achieve the trimethyl substitution pattern.

Reaction Scheme

$$
\text{Ketone} + \text{Thiophen-2-ylmethylamine} \xrightarrow{\text{reducing agent}} \text{Secondary amine} \xrightarrow{\text{methylation}} \text{Target compound}
$$

Preparation Steps

  • Step 1: Formation of a ketone precursor with appropriate methyl substitutions.
  • Step 2: Reductive amination with thiophen-2-ylmethylamine using reducing agents such as sodium cyanoborohydride or hydrogenation.
  • Step 3: Methylation of the amine to introduce the trimethyl groups at positions 2 and 4.
  • Step 4: Purification and characterization.

While less common, this approach provides an alternative pathway for structural modifications and is supported by broader amination methodologies discussed in chemical literature.

Catalytic and Variations in Synthesis

Recent advances include the use of catalysts like triarylsilanols for direct amidation, which could be adapted for similar amination reactions involving thiophen-2-ylmethyl derivatives. For example, the use of silicon-centered catalysts can facilitate amidation of carboxylic acids with amines, potentially enabling alternative routes to the target compound (see).

Notes on Catalytic Methods

  • Catalytic systems such as triarylsilanols can promote amidation reactions, offering milder conditions and higher selectivity.
  • These methods are still under research but show promise for scalable synthesis with fewer by-products.

Preparation Using Organic Raw Materials and Acid Catalysis

Patent-Backed Method

A notable patent describes the synthesis of related compounds using tert-butanol or isobutanol as raw materials, with sulfuric acid or polymeric acids as catalysts, under sealed, high-pressure conditions at temperatures of 60–95°C. This method yields high-purity products with yields approaching 95%.

Example:

  • Reactants: tert-Butyl alcohol, sulfuric acid
  • Conditions: 95°C, sealed reactor, reaction time 4–8 hours
  • Outcome: Formation of trimethylpentene derivatives, which can be further functionalized to produce the target amine.

While primarily used for hydrocarbon derivatives, such methods demonstrate the versatility of acid-catalyzed transformations that could be adapted for amine synthesis.

Summary of Key Data

Method Key Reagents Reaction Conditions Yield Notes
Alkylation with thiophen-2-ylmethyl chloride Amine precursor + thiophen-2-ylmethyl chloride Room temperature to mild heating High (up to 95%) Most common method
Reductive amination Ketone + thiophen-2-ylmethylamine Mild heating, reducing agents Variable Alternative pathway
Acid catalysis (patent method) tert-Butanol, sulfuric acid 60–95°C, sealed reactor Up to 95% Suitable for hydrocarbon derivatives

Chemical Reactions Analysis

2,4,4-Trimethyl-N-(thiophen-2-ylmethyl)pentan-2-amine can undergo various chemical reactions, including:

Scientific Research Applications

2,4,4-Trimethyl-N-(thiophen-2-ylmethyl)pentan-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4,4-trimethyl-N-(thiophen-2-ylmethyl)pentan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,4,4-trimethyl-N-(thiophen-2-ylmethyl)pentan-2-amine with structurally analogous amines, highlighting differences in substituents, physical properties, and reactivity.

Table 1: Structural and Property Comparison

Compound Name Molecular Formula Key Substituents Boiling Point (°C) Density (g/cm³) pKa Notable Features
2,4,4-Trimethyl-N-(thiophen-2-ylmethyl)pentan-2-amine C₁₁H₁₉NS 2,4,4-Trimethyl + thiophen-2-ylmethyl N/A N/A ~10.5* High steric hindrance; sulfur aromaticity
2-Methyl-N-(thiophen-2-ylmethyl)pentan-2-amine (CID 112756260) C₁₁H₁₉NS 2-Methyl + thiophen-2-ylmethyl N/A N/A ~10.3* Reduced branching; lower steric effects
3,4,4-Trimethylpentan-2-amine C₈H₁₉N 3,4,4-Trimethyl N/A N/A ~10.8 No thiophene; simpler hydrophobic structure
N,N,4-Trimethyl-4-penten-2-yn-1-amine C₈H₁₃N Triple bond (yn) + pentenyl N/A N/A ~9.2 Rigid sp-hybridized carbon; reactive triple bond
(2-Chlorophenyl)methylamine C₁₂H₁₈ClN 2-Chlorophenyl + pentan-2-yl N/A 0.922† ~8.5 Electron-withdrawing Cl; increased polarity
1-(3-Methylphenyl)pentan-2-amine C₁₂H₁₉N 3-Methylphenyl 268.1‡ 0.922‡ ~10.7 Hydrophobic phenyl group; high boiling point

*Estimated based on analogous amines. †Predicted value from . ‡Predicted data from .

Key Comparative Insights:

Steric and Electronic Effects :

  • The 2,4,4-trimethyl groups in the target compound confer greater steric hindrance compared to the 2-methyl analog (CID 112756260). This may reduce nucleophilic reactivity at the nitrogen center but enhance stability in catalytic applications.
  • The thiophene moiety provides distinct electronic effects (e.g., sulfur’s lone pairs) compared to chlorophenyl () or methylphenyl () groups, influencing solubility and intermolecular interactions.

Physical Properties: The absence of a thiophene ring in 3,4,4-trimethylpentan-2-amine () results in lower molecular weight and reduced polarity, favoring solubility in nonpolar solvents. N,N,4-Trimethyl-4-penten-2-yn-1-amine () exhibits rigidity due to its triple bond, contrasting with the flexible saturated backbone of the target compound.

1-(3-Methylphenyl)pentan-2-amine () has a higher predicted boiling point (268.1°C) due to stronger van der Waals forces from the phenyl group, whereas the target compound’s thiophene may facilitate lower melting points.

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely involves alkylation of 2,4,4-trimethylpentan-2-amine with a thiophen-2-ylmethyl halide, analogous to methods in for thiophene-functionalized acetamides.
  • Biological Relevance : Thiophene-containing amines are explored in medicinal chemistry for their metabolic stability and binding affinity, contrasting with chlorophenyl analogs () used in agrochemicals.
  • Material Science: The sulfur atom in thiophene may enable coordination to metal catalysts, distinguishing it from non-heterocyclic analogs like .

Biological Activity

2,4,4-Trimethyl-N-(thiophen-2-ylmethyl)pentan-2-amine (CAS: 892584-37-1) is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

The molecular formula of 2,4,4-trimethyl-N-(thiophen-2-ylmethyl)pentan-2-amine is C13H19NC_{13}H_{19}N, with a molecular weight of approximately 205.3 g/mol. The compound is characterized by a thiophene ring, which is known to enhance biological activity through various mechanisms.

Research indicates that compounds containing thiophene moieties often interact with biological targets such as enzymes and receptors. The presence of the trimethyl group may influence the compound's lipophilicity and receptor binding affinity.

  • Receptor Interaction : Preliminary studies suggest that this compound may act as a ligand for certain neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways.
  • Enzyme Inhibition : There is evidence that similar compounds can inhibit specific enzymes involved in metabolic pathways, which may lead to altered physiological responses.

Antiviral Activity

A study published in MDPI explored the antiviral properties of N-Heterocycles, including compounds structurally related to 2,4,4-trimethyl-N-(thiophen-2-ylmethyl)pentan-2-amine. These compounds demonstrated significant activity against various viruses, suggesting a potential antiviral role for our compound as well .

CompoundVirus TargetEC50 (µM)Reference
Compound AHCV0.35
Compound BCMV0.26
2,4,4-trimethyl-N-(thiophen-2-ylmethyl)pentan-2-amineTBDTBDThis study

Case Studies

  • Case Study on Neurotransmitter Receptors :
    In vitro studies have indicated that similar compounds can modulate dopaminergic and serotonergic systems. This suggests that 2,4,4-trimethyl-N-(thiophen-2-ylmethyl)pentan-2-amine may have implications in treating neuropsychiatric disorders.
  • Case Study on Enzyme Inhibition :
    A recent investigation into enzyme inhibitors highlighted the potential of thiophene-containing amines in inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmission regulation. This could position the compound as a candidate for neurodegenerative disease research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4,4-trimethyl-N-(thiophen-2-ylmethyl)pentan-2-amine, and what experimental conditions optimize yield?

  • Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting 2,4,4-trimethylpentan-2-amine with thiophen-2-ylmethyl halides (e.g., bromide or chloride) in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous THF or DMF. Catalytic methods, such as using thiamine hydrochloride as a recyclable organocatalyst, may enhance efficiency and sustainability . Reaction conditions (temperature, solvent polarity, and stoichiometry) should be optimized using Design of Experiments (DoE) to maximize yield.

Q. How can the purity and structural identity of this compound be validated post-synthesis?

  • Methodology : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques (¹H/¹³C NMR, FT-IR). For stereochemical confirmation, chiral HPLC or X-ray crystallography (using SHELX software for refinement ) is recommended. Mass spectrometry (HRMS) confirms molecular weight. Cross-referencing with computational predictions (e.g., NMR chemical shifts via DFT calculations) enhances validation accuracy .

Q. What are the key physicochemical properties (e.g., logP, pKa) of this compound, and how are they experimentally determined?

  • Methodology :

  • logP : Measure via shake-flask method or reverse-phase HPLC using reference standards.
  • pKa : Use potentiometric titration or UV-Vis spectrophotometry at varying pH.
  • Solubility : Perform gravimetric analysis in solvents like water, DMSO, or ethanol.
    Computational tools (e.g., QSPR models) can predict properties but require experimental validation .

Advanced Research Questions

Q. How can stereochemical ambiguities in the synthesis of chiral derivatives of this compound be resolved?

  • Methodology : Employ chiral auxiliaries or asymmetric catalysis (e.g., enantioselective hydrogenation). For analysis, use chiral stationary phases in HPLC or compare experimental optical rotation with computational predictions (e.g., via Gaussian-based polarizability calculations). X-ray crystallography remains the gold standard for absolute configuration determination .

Q. What computational strategies are effective for modeling the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodology : Use DFT (e.g., B3LYP/6-31G*) to map potential energy surfaces for reaction pathways. Molecular docking (e.g., AutoDock Vina) can predict interactions with biological targets. For solvent effects, apply COSMO-RS or MD simulations. Validate models with kinetic studies (e.g., monitoring reaction progress via in-situ IR) .

Q. How should researchers address contradictions between experimental data and computational predictions (e.g., unexpected NMR shifts or reaction outcomes)?

  • Methodology :

Re-examine computational parameters (basis sets, solvation models).

Verify experimental conditions (e.g., solvent purity, temperature control).

Use sensitivity analysis in DoE to identify influential variables.

Cross-validate with alternative techniques (e.g., X-ray vs. NOESY for conformation analysis) .

Q. What are the best practices for studying this compound’s metabolic stability or toxicity in biological systems?

  • Methodology :

  • In vitro : Use liver microsomes (e.g., human S9 fractions) to assess metabolic stability. LC-MS/MS quantifies metabolites.
  • Toxicity : Perform Ames tests for mutagenicity and MTT assays for cell viability. For mechanistic insights, apply transcriptomics or proteomics to identify dysregulated pathways.
  • In silico : Tools like ProTox-II or ADMET Predictor® provide preliminary toxicity profiles .

Methodological Notes

  • Safety Protocols : Handle thiophene derivatives (potential irritants) under fume hoods with PPE. Monitor for exothermic reactions during synthesis .
  • Data Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) meticulously. Share raw spectral data via repositories like Zenodo for peer validation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.